1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-18-12-9-17-16(18)25(20,21)13-7-10-19(11-8-13)26(22,23)15-6-4-3-5-14(15)24-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTINCPBJZRIGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl and methylimidazolylsulfonyl groups through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and base catalysts such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl and methylimidazolyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s dual sulfonyl groups distinguish it from simpler analogs like 4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine hydrochloride, which lacks the methoxybenzenesulfonyl moiety. This difference may confer higher receptor selectivity or altered pharmacokinetics .
Therapeutic Potential: Piperidine-imidazole derivatives in EP 1 926 722 B1 demonstrate histamine H3 antagonism for treating Alzheimer’s disease, suggesting the target compound may share similar neurological applications . The bipyridine-imidazole hybrid in exhibits fluorescent properties and antimicrobial activity, highlighting the versatility of imidazole-containing scaffolds .
The target compound’s methoxy group may mitigate such instability while enhancing membrane permeability compared to non-aryl sulfonyl analogs.
Biological Activity
1-(2-Methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of piperidine with sulfonamide derivatives. The general synthetic pathway includes the formation of the sulfonamide moiety followed by the introduction of the imidazole ring. The structure is confirmed through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) .
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of sulfonamide derivatives, including those similar to this compound. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, a study reported that several synthesized sulfonamides exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) in the range of 0.78 to 1.56 µM against resistant strains .
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 1-(2-Methoxybenzenesulfonyl)-4-piperidine | TBD | TBD |
| Sulfonamide A | 0.78 | S. aureus |
| Sulfonamide B | 1.56 | E. coli |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been explored in various studies. The compound exhibits cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. A related study indicated that compounds with similar structures showed IC50 values ranging from 2.14 to 6.28 µM against different cancer cell lines .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and disrupt cellular processes:
- Enzyme Inhibition : The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis, thereby exerting antibacterial effects.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of sulfonamide derivatives:
- Study on Antibacterial Activity : A comprehensive evaluation demonstrated that a series of synthesized sulfonamides, including those related to our compound, exhibited strong antibacterial activity against multidrug-resistant strains, suggesting their potential as therapeutic agents .
- Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines revealed that compounds with similar structures induced significant cytotoxicity, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction being suggested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
